N-Ethylguanidine

Description

BenchChem offers high-quality N-Ethylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

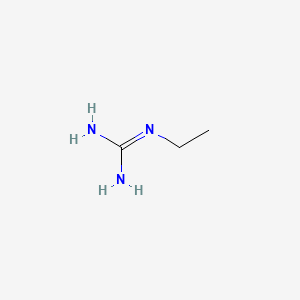

2-ethylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWLVUBYGUZFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) |

Source

|

| Record name | N-Ethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198306 |

Source

|

| Record name | N-Ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-69-5 |

Source

|

| Record name | N-Ethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deconstructing the Certificate of Analysis: A Technical Guide to N-Ethylguanidine Hydrochloride

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. N-Ethylguanidine hydrochloride (CAS: 19341-54-9), an ethylated guanidine compound utilized in proteomics research and as a synthetic building block, is no exception.[1] A Certificate of Analysis (CoA) for this compound is more than a mere formality; it is a comprehensive dossier that validates the material's quality through a battery of rigorous analytical tests. This guide provides an in-depth exploration of the key analyses performed, explaining the causality behind the experimental choices and empowering the end-user to critically interpret the data presented in a CoA.

Foundational Properties: Identity and Physicochemical Characterization

Before assessing purity, a CoA establishes the fundamental identity and basic physical properties of the N-Ethylguanidine hydrochloride batch. These initial tests serve as the first line of verification.

Table 1: General Specifications for N-Ethylguanidine Hydrochloride

| Parameter | Typical Specification | Method | Rationale |

| Appearance | White crystalline powder | Visual Inspection | Confirms the expected physical form and absence of gross contamination or discoloration. |

| Solubility | Clear, colorless solution (e.g., in water) | Visual Inspection | Ensures the material dissolves as expected for its intended application, indicating no significant insoluble impurities.[2] |

| Melting Point | 115-118°C | Capillary Method | A sharp and accurate melting point range is a classic indicator of high purity.[3] |

| Molecular Formula | C₃H₉N₃·HCl | - | Confirms the elemental composition.[1] |

| Molecular Weight | 123.58 g/mol | - | A fundamental constant derived from the molecular formula.[1][4] |

Spectroscopic Identity: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure of N-Ethylguanidine hydrochloride. Each method probes different aspects of the molecule's structure, and together they form a self-validating system for identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.[6] For N-Ethylguanidine hydrochloride, the FTIR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.[7]

Trustworthiness: The resulting spectrum is a unique "fingerprint" of the molecule. By comparing the sample's spectrum to a reference standard, we can confirm its identity with a high degree of confidence. The absence of significant unexpected peaks indicates the absence of major organic impurities with different functional groups.

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the N-Ethylguanidine hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Compare the acquired spectrum to a known reference spectrum of N-Ethylguanidine hydrochloride. Key vibrational bands to observe include N-H stretching (around 3300-3100 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and the characteristic C=N stretching of the guanidinium group (around 1650 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For N-Ethylguanidine hydrochloride, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the nitrogen atoms.

Trustworthiness: The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum are highly characteristic of a specific molecular structure. This technique not only confirms the identity but can also provide quantitative information about the purity of the sample, as the integral of a signal is proportional to the number of protons it represents.

Interpreting the Expected ¹H NMR Spectrum of N-Ethylguanidine hydrochloride (in D₂O):

-

Ethyl Group (CH₃): A triplet signal, due to coupling with the adjacent CH₂ group.

-

Ethyl Group (CH₂): A quartet signal, due to coupling with the adjacent CH₃ group.

-

NH/NH₂ Protons: These protons may appear as broad singlets and their chemical shift can be concentration and temperature-dependent. In a deuterated solvent like D₂O, these protons may exchange with deuterium, leading to a decrease in their signal intensity or their complete disappearance.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the molecular weight of the compound and information about its fragmentation pattern. For N-Ethylguanidine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Trustworthiness: The molecular ion peak ([M+H]⁺) should correspond to the molecular weight of the N-Ethylguanidine free base (88.0869 m/z).[8] This provides strong evidence for the correct molecular formula and identity. The high sensitivity of MS also allows for the detection of trace impurities.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of N-Ethylguanidine hydrochloride in a suitable solvent, such as methanol or water with a small amount of formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).

-

Data Interpretation: Identify the [M+H]⁺ peak corresponding to the protonated N-Ethylguanidine molecule (C₃H₁₀N₃⁺). The observed m/z should be approximately 88.09.

Purity and Assay: Quantifying the Quality

This section of the CoA moves beyond identification to quantify the amount of N-Ethylguanidine hydrochloride present and to determine the levels of various impurities.

Table 2: Purity and Assay Specifications

| Parameter | Typical Specification | Method | Rationale |

| Assay (Chloride) | 99.0 - 101.0% | Argentometric Titration | Quantifies the chloride content, which is directly proportional to the amount of N-Ethylguanidine hydrochloride. |

| Purity (HPLC) | ≥ 99.0% | HPLC-UV/ELSD | Separates and quantifies the main component from any organic impurities. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Measures the amount of water present, as excess water can affect stability and reactivity.[9] |

| Residue on Ignition | ≤ 0.1% | USP <281> | Determines the content of non-volatile inorganic impurities.[10][11][12] |

Assay by Argentometric Titration

Expertise & Experience: The assay of N-Ethylguanidine hydrochloride is often determined by titrating the chloride counter-ion with a standardized solution of silver nitrate (AgNO₃).[13] This is a classic, robust, and highly accurate quantitative method. The reaction involves the precipitation of silver chloride (AgCl).

Trustworthiness: This method is a primary analytical technique that provides a direct measure of the hydrochloride salt content. The endpoint can be determined potentiometrically, which offers high precision and removes the subjectivity of colorimetric indicators.[14] The result is calculated based on well-established stoichiometric principles, making it a self-validating system.

Experimental Protocol: Argentometric Titration

-

Standardization: Standardize a 0.1 N silver nitrate solution against a primary standard (e.g., sodium chloride).[13]

-

Sample Preparation: Accurately weigh approximately 350 mg of the previously dried N-Ethylguanidine hydrochloride sample and dissolve it in deionized water.[15]

-

Titration: Add glacial acetic acid and methanol to the sample solution.[14] Titrate with the standardized 0.1 N silver nitrate solution using a potentiometric electrode to detect the endpoint.[15]

-

Calculation: Perform a blank determination and calculate the percentage of N-Ethylguanidine hydrochloride based on the volume of titrant consumed.[15]

Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis for organic compounds. It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. For a polar and basic compound like N-Ethylguanidine, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with a suitable ion-pairing agent can be employed.

Trustworthiness: A validated HPLC method provides specificity, linearity, accuracy, and precision.[16][17] By running a standard of known concentration, the peak area of the main component can be used to calculate its purity relative to any detected impurities. The absence of other peaks confirms the high purity of the sample.

Diagram: HPLC Workflow for Purity Analysis

Caption: Workflow for HPLC purity determination.

Water Content by Karl Fischer Titration

Expertise & Experience: The Karl Fischer (KF) titration is a highly specific method for the determination of water content.[9] It is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[18] The coulometric method is particularly suitable for low water content.[19]

Trustworthiness: Unlike the "Loss on Drying" method, which measures the loss of any volatile components, Karl Fischer titration is specific to water. This ensures that the reported value is an accurate representation of the moisture content, which is critical as water can impact the stability and reactivity of the compound. The method is standardized against a water standard, ensuring traceability and accuracy.[19]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: Set up the Karl Fischer coulometer and allow the reagent to reach a stable, low drift rate (e.g., < 10 µ g/min ).[19]

-

Sample Introduction: Accurately weigh a suitable amount of N-Ethylguanidine hydrochloride and introduce it directly into the titration cell.

-

Titration: The instrument electrochemically generates iodine, which reacts with the water in the sample. The titration automatically stops when all the water has been consumed.

-

Calculation: The instrument calculates the total amount of water in micrograms based on the total charge passed, and this is used to determine the percentage of water in the sample.

Residue on Ignition (Sulfated Ash)

Expertise & Experience: The Residue on Ignition (ROI) test, also known as the sulfated ash test, is used to determine the amount of inorganic impurities in an organic substance.[10][11][12] The sample is charred and then ignited at a high temperature (e.g., 600 °C) in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.[10][11]

Trustworthiness: This pharmacopeial method provides a reliable measure of the total inorganic content. A low result ensures that the material is free from significant levels of inorganic contaminants, such as residual catalysts or salts from the manufacturing process. The process of igniting to a constant weight ensures that the combustion is complete and the result is accurate.[20]

Diagram: Logic of Quality Control Testing

Caption: The logical pillars of a Certificate of Analysis.

Conclusion

A Certificate of Analysis for N-Ethylguanidine hydrochloride is a testament to the quality and integrity of the material. It is built upon a foundation of orthogonal analytical techniques, each providing a unique and vital piece of information. By understanding the principles behind the identification tests (FTIR, NMR, MS), the quantitative assay (Titration), and the various purity assessments (HPLC, Karl Fischer, Residue on Ignition), researchers can confidently use this critical reagent in their work, assured of its identity, purity, and strength. This guide serves to demystify the CoA, transforming it from a simple data sheet into a powerful tool for ensuring scientific rigor and reproducibility.

References

-

(2281)RESIDUE ON IGNITION The Residue on Ignition test uses a procedure to measure the amount of residual substance not volatili. (n.d.). Retrieved from [Link]

-

Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline. Retrieved from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

-

The Residue on Ignition / Sulfated Ash test utilizes a procedure t - US Pharmacopeia (USP). (2016, November 21). US Pharmacopeia. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

-

Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

-

Residual Solvents Test. (n.d.). Retrieved from [Link]

-

Residue on Ignition USP chapter 281 - YouTube. (2021, July 10). YouTube. Retrieved from [Link]

-

Ethylguanidine hydrochloride (C3H9N3) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

-

N-ETHYLGUANIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved from [Link]

-

N-Ethylguanidine | C3H9N3 | CID 29544 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Guanidine Hydrochloride USP 2025. (2025, February 15). Retrieved from [Link]

-

BRIEFING 281 Residue on Ignition, USP 28 page 2303. The Japanese Pharmacopoeia is the coordinating pharmacopeia. (2016, November 21). Retrieved from [Link]

-

Argentometric Precipitation Methods: Assay Methods - BrainKart. (2018, March 21). BrainKart. Retrieved from [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Innovatech Labs. Retrieved from [Link]

-

Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15). National Center for Biotechnology Information. Retrieved from [Link]

-

FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material - http:/ /ejournal.upi. edu. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Guanidine;hydron;chloride | CH6ClN3 | CID 22280438 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). LCGC International. Retrieved from [Link]

-

Certificate of analysis - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra. Retrieved from [Link]

-

N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances - Research Journal of Pharmacy and Technology. (2010, February 28). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Argentometric Titration for the Determination of Liquid Chromatographic Injection Reproducibility. (n.d.). Retrieved from [Link]

- Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). Research Journal of Pharmacy and Technology, 3(4), 1058-1060.

-

Guanidine - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

Guanine Hydrochloride Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i - Der Pharma Chemica. (2012, November 8). Der Pharma Chemica. Retrieved from [Link]

-

Indicator-Free Argentometric Titration for Distance-Based Detection of Chloride Using Microfluidic Paper-Based Analytical Devices - PMC. (2020, July 22). National Center for Biotechnology Information. Retrieved from [Link]

-

Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC - IJSAT. (n.d.). International Journal of Science and Advanced Technology. Retrieved from [Link]

-

N-[2-(benzyloxy)ethyl]guanidine hydrochloride (C10H15N3O) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. N-Ethylguanidine hydrochloride | CAS 19341-54-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. custombiotech.roche.com [custombiotech.roche.com]

- 3. N-ETHYLGUANIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. N-Ethylguanidine | C3H9N3 | CID 29544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. azooptics.com [azooptics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - Ethylguanidine hydrochloride (C3H9N3) [pubchemlite.lcsb.uni.lu]

- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 10. fda.gov.tw [fda.gov.tw]

- 11. usp.org [usp.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. brainkart.com [brainkart.com]

- 14. biospectra.us [biospectra.us]

- 15. trungtamthuoc.com [trungtamthuoc.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. rjptonline.org [rjptonline.org]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. usp.org [usp.org]

Technical Guide: Synthesis of N-Ethylguanidine Derivatives

Executive Summary

The N-ethylguanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for basic amine residues and a key structural component in adrenergic neuron blockers (e.g., Guanethidine) and histamine H2 receptor agonists. Its synthesis presents a unique paradox: while the core structure is simple, the high basicity (

This guide moves beyond generic textbook definitions to provide a rigorous, field-validated technical framework for synthesizing N-ethylguanidine derivatives. We prioritize methods that offer high atom economy, scalable purification, and compatibility with sensitive functional groups found in modern drug candidates.

Chemical Rationale & Strategic Analysis

The Basicity Challenge

The guanidine group is one of the strongest organic bases. Upon protonation, the positive charge is delocalized over three nitrogen atoms (Y-aromaticity), conferring exceptional stability to the conjugate acid.

-

Implication: Free-base guanidines are often hygroscopic and absorb atmospheric

to form carbonates. -

Solution: All protocols below synthesize the guanidine as a salt (Triflate, Hydrochloride, or Hemisulfate) or in a protected form (Boc/Cbz) to facilitate handling.

Retrosynthetic Disconnections

We categorize synthesis into three primary "Generations" based on the leaving group (LG) of the electrophile.

| Generation | Reagent Class | Leaving Group (LG) | Utility |

| Classical | S-Methylisothioureas | Methyl Mercaptan (MeSH) | Bulk synthesis; simple substrates. |

| Intermediate | 1H-Pyrazole-1-carboxamidine | Pyrazole | Mild conditions; better atom economy. |

| Modern | Triflyl Guanidines (Goodman's) | Triflamide ( | Complex substrates; late-stage functionalization. |

Visualization: Reagent Selection Logic

The following decision tree aids in selecting the optimal synthetic route based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Protected Synthesis via Goodman’s Reagent

Best for: Late-stage drug development, complex scaffolds, and lipophilic purification.

Mechanism: The triflyl group (

Materials:

-

Substrate: Ethylamine derivative (

equiv) -

Reagent:

-Di-Boc- -

Base: Triethylamine (

) ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the ethylamine derivative in anhydrous DCM (

concentration). -

Addition: Add

followed by Goodman’s Reagent in a single portion. -

Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (the reagent is UV active).

-

Workup: Dilute with DCM, wash with 5% aqueous

(removes unreacted amine), then saturated -

Purification: Flash column chromatography (Hexane/EtOAc). The product is a stable, lipophilic bis-Boc guanidine.

-

Deprotection (Optional): Treat with

(1:1) or

Mechanistic Insight (DOT):

Protocol B: The "Classical" Route – S-Methylisothiourea Sulfate

Best for: Simple N-ethylguanidine salts, bulk scale, water-soluble products. Caveat: Produces Methyl Mercaptan (MeSH) – Must use a bleach scrubber.

Materials:

-

Substrate: Ethylamine (70% aq. or HCl salt)

-

Reagent: S-Methylisothiourea hemisulfate (

equiv per amine if using sulfate salt stoichiometry) -

Solvent: Water or Ethanol/Water

Step-by-Step Workflow:

-

Setup: Equip a flask with a reflux condenser connected to a bleach (

) trap to neutralize MeSH gas. -

Mixing: Dissolve S-Methylisothiourea sulfate in minimal water. Add the ethylamine (excess, typically 2–3 equiv to drive equilibrium).

-

Reflux: Heat to mild reflux (

) for 12–24 hours. The reaction is driven by the evolution of gaseous MeSH. -

Monitoring: Check for the disappearance of the S-methyl peak in NMR or lead acetate paper test (for MeSH evolution cessation).

-

Isolation: Cool to

. The guanidine sulfate often crystallizes out. If not, evaporate to dryness. -

Purification: Recrystallization from hot water/ethanol.

Protocol C: The "Mild" Route – 1H-Pyrazole-1-carboxamidine

Best for: Converting amines to guanidines under mild conditions without protection groups.

Materials:

-

Substrate: Ethylamine derivative

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or Methanol

Step-by-Step Workflow:

-

Mix: Combine amine and reagent (1:1 ratio) in DMF (

). -

Base: Add DIPEA (

equiv). -

Stir: React at RT for 16 hours.

-

Workup: Add diethyl ether to precipitate the crude guanidine product (the pyrazole byproduct remains in solution or is washed away).

-

Purification: If oil forms, decant ether and wash repeatedly. Final purification via C18 Reverse Phase HPLC.

Purification & Characterization Data

Guanidines are polar.[1] Standard silica chromatography often fails for the free salts (streaking).

Purification Strategies Table

| Method | Target Form | Stationary Phase | Mobile Phase | Notes |

| Normal Phase | bis-Boc Protected | Silica Gel | Hexane/EtOAc | Ideal for Protocol A. |

| Reverse Phase | Free Salt | C18 | Standard for Protocol C. | |

| Ion Exchange | Free Base/Salt | Dowex 50W | Removes non-basic impurities. | |

| Crystallization | Sulfate/Nitrate | N/A | Best for Protocol B (Sulfate salts). |

Analytical Validation

A successful synthesis of an N-ethylguanidine derivative is validated by the following NMR signatures:

-

NMR: A quartet at

-

NMR: The central guanidine carbon appears as a distinct quaternary signal at

-

Mass Spec: Strong

peak.

References

-

Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry. Link

-

Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry. Link

-

Katritzky, A. R., et al. (2005). "Recent developments in the synthesis of guanidines." Arkivoc. Link

-

Goodman, M., et al. (2001).[2] "A Novel Traceless Resin-Bound Guanidinylating Reagent."[2] Organic Letters. Link

-

Organic Chemistry Portal. (2023). "Synthesis of Guanidines." Link

Sources

Methodological & Application

Application Note: In-Solution Guanidination Strategies with N-Ethylguanidine

This Application Note is designed for researchers in proteomics, bioconjugation, and chemical biology. It addresses the specific challenge of installing N-ethylguanidine moieties onto protein substrates.

Critical Scientific Clarification: The term "guanidination" typically refers to the conversion of Lysine residues to Homoarginine using O-methylisourea. However, "guanidination with N-Ethylguanidine" implies a specific deviation. Depending on your chemical intent, this request falls into two distinct mechanistic categories:

-

Lysine Modification (Ethyl-Guanidination): Converting Lysines to N-ethyl-homoarginine. This requires N-ethyl-O-methylisourea (not N-ethylguanidine itself).

-

Carboxyl Modification (Acyl-Guanidination): Coupling N-ethylguanidine (as a nucleophile) to Asp/Glu residues using carbodiimide chemistry (EDC).

This guide prioritizes Protocol A (Carboxyl Coupling) as it directly utilizes N-Ethylguanidine as the reagent, but includes Protocol B (Lysine Conversion) as the proteomic standard for "guanidination."

Abstract

This guide details the protocols for installing N-ethylguanidine functionalities onto protein substrates in solution.[1] While standard guanidination enhances ionization for MALDI-MS by converting lysines to homoarginine, the introduction of an ethyl group (N-ethylguanidination) is utilized for differential isotopic labeling, pKa modulation, and "chemical rescue" of arginine-deficient mutants. We present two validated workflows: (1) Carbodiimide-mediated coupling of N-ethylguanidine to carboxyl residues, and (2) The conversion of lysine amines to N-ethyl-homoarginine.

Part 1: Scientific Foundation & Mechanisms

The Chemistry of Guanidination

Standard guanidination utilizes O-methylisourea at high pH (pH > 10) to transform the

Mechanism A: Carboxyl Coupling (Direct use of N-Ethylguanidine)

N-Ethylguanidine (nucleophile) reacts with EDC-activated carboxyls to form an N-acyl-N'-ethylguanidine . This modifies the acidic residues (Asp, Glu, C-term), effectively reversing the charge from negative to positive (at neutral pH).

Mechanism B: Lysine Trans-Guanidination

To convert a Lysine to an N-ethylguanidine derivative, one cannot use N-ethylguanidine directly. Instead, an activated N-ethyl-O-methylisourea intermediate is required. This reaction follows the nucleophilic attack of the Lysine amine on the central carbon of the isourea.

Reaction Pathway Diagram

The following diagram contrasts the two chemical pathways.

Caption: Divergent pathways for installing ethylguanidine moieties. Path A targets carboxyls; Path B targets amines.

Part 2: Experimental Protocols

Protocol A: Carboxyl-Targeted Coupling (Direct N-Ethylguanidine Usage)

Purpose: To conjugate N-ethylguanidine to Asp/Glu residues, neutralizing negative charges and introducing a guanidinium headgroup. Reagent: N-Ethylguanidine Sulfate (or HCl) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials

| Reagent | Concentration | Role |

| Protein Solution | 1–2 mg/mL | Substrate (in MES buffer, pH 4.7–6.0) |

| N-Ethylguanidine | 0.5 M Stock | Nucleophile (Dissolve salt in water, adjust pH to ~6.0) |

| EDC | 10-fold molar excess | Zero-length crosslinker (Activator) |

| Sulfo-NHS | 5 mM | Stabilizer (increases efficiency) |

| MES Buffer | 0.1 M, pH 6.0 | Reaction Buffer (Avoid amines like Tris!) |

Step-by-Step Procedure

-

Buffer Exchange: Ensure the protein is in 0.1 M MES buffer, pH 6.0. Remove any primary amines (Tris, Glycine) via dialysis or desalting columns (e.g., Zeba Spin).

-

Reagent Preparation:

-

Prepare 0.5 M N-Ethylguanidine in MES buffer. Adjust pH to 6.0 using dilute HCl or NaOH. Note: Guanidines are strong bases; pH adjustment is critical to prevent EDC hydrolysis.

-

Prepare fresh EDC solution (10 mg/mL) in water immediately before use.

-

-

Activation & Coupling:

-

Add Sulfo-NHS to the protein solution (final conc. 5 mM).[2]

-

Add EDC to the protein solution (final conc. 2 mM or 10-fold molar excess over total carboxyls).

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Nucleophile Addition:

-

Add the N-Ethylguanidine solution to the activated protein. Target a final concentration of 50–100 mM (large excess to compete with hydrolysis).

-

-

Incubation:

-

Adjust pH to 7.0–7.2 (reaction efficiency improves slightly above neutral for the amine attack, but keep <7.5 to save the ester).

-

Incubate for 2 hours at RT.

-

-

Quenching & Cleanup:

-

Add Hydroxylamine or Tris (100 mM) to quench remaining active esters.

-

Desalt using a size-exclusion column (e.g., PD-10) into PBS or storage buffer.

-

Protocol B: Lysine-Targeted Ethyl-Guanidination (Proteomic Standard)

Purpose: Converting Lysine to N-ethyl-homoarginine. Used for isotopic labeling (using d5-ethyl reagents) or blocking Lysine trypsin cleavage sites. Reagent: N-Ethyl-O-methylisourea (Must be synthesized or custom ordered; O-methylisourea is the standard non-ethyl analog).

Materials

| Reagent | Concentration | Role |

| Protein Solution | 0.1–1 mg/mL | Substrate |

| Guanidination Reagent | 2.0 M | N-Ethyl-O-methylisourea (pH adjusted to 10.5) |

| Ammonium Hydroxide | 7 N | pH adjustment |

| TFA | 10% | Stop solution |

Step-by-Step Procedure

-

Reagent Synthesis (Brief): If N-ethyl-O-methylisourea is unavailable, react N-ethylurea with dimethyl sulfate, then isolate the isourea salt.

-

Reaction Setup:

-

Dissolve protein in a minimal volume of water.

-

Add the N-Ethyl-O-methylisourea solution (2 M) to the protein. Ratio: 1:1 v/v.

-

Adjust pH to 10.5 – 11.0 using 7 N Ammonium Hydroxide. High pH is non-negotiable—the lysine epsilon-amine (

) must be deprotonated to act as a nucleophile.

-

-

Incubation:

-

Incubate at 65°C for 10–30 minutes (Rapid Protocol) or 37°C for 24 hours (Gentle Protocol).

-

Note: High temperature accelerates the reaction but risks protein precipitation.

-

-

Termination:

-

Stop the reaction by adding 10% Trifluoroacetic acid (TFA) to lower pH < 3.

-

-

Cleanup:

-

Perform C18 ZipTip cleanup or dialysis to remove the excess isourea reagent before Mass Spec analysis.

-

Part 3: Data Analysis & Validation

Mass Spectrometry Shifts

Successful modification is verified by observing specific mass shifts in MALDI-TOF or ESI-MS.

| Modification Type | Target Residue | Formula Change | Monoisotopic Mass Shift ( |

| Standard Guanidination | Lysine | +42.02 Da | |

| Ethyl-Guanidination | Lysine | +70.05 Da | |

| Carboxyl-Ethylguanidine | Asp/Glu | +85.06 Da (approx, depends on water loss) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of EDC ester | Ensure pH is 4.7–6.0 during activation. Add N-ethylguanidine quickly. |

| Precipitation (Protocol B) | pH too high / Heat | Lower temp to 37°C and extend time. Use 7M Urea if denaturation is acceptable. |

| No Reaction (Protocol B) | pH too low | The pH must be >10. Lysines are protonated (unreactive) at pH 7–8. |

Part 4: References

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry.[2][3] Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Zero-Length Crosslinkers). Link

-

Johnson, C. R., et al. (2020).[4] Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast. eLife / BioRxiv. (Demonstrates N-ethylguanidine as a chemical rescue agent). Link

-

Sopio, R., & Lederer, M. (1995). Reaction of 3-deoxypentosulose with N-methyl- and N,N-dimethylguanidine as model reagents. Z Lebensm Unters Forsch.[5] Link

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Reaction of 3-deoxypentosulose with N-methyl- and N,N-dimethylguanidine as model reagents for protein-bound arginine and for creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: On-Column N-Ethylguanidine Derivatization for High-Sensitivity LC-MS Peptide Quantitation

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It interprets "N-Ethylguanidine modification" as the targeted chemical conversion of primary amines (specifically Lysine residues and N-termini) into N-ethylguanidine moieties (via O-ethylisourea or similar reagents) to enhance ionization efficiency, alter fragmentation kinetics, and improve chromatographic retention in LC-MS workflows.

Executive Summary

In high-performance liquid chromatography-mass spectrometry (LC-MS), the detection of lysine-rich peptides and low-abundance metabolites is often limited by poor ionization efficiency and competitive suppression. N-Ethylguanidine modification —a variant of the classical guanidination reaction—converts primary amines (Lysine

This Application Note details an automated On-Column Derivatization protocol. Unlike traditional solution-phase methods that require extensive manual handling and desalting, this "inject-and-react" workflow utilizes the HPLC autosampler and column oven to drive the reaction within the chromatographic flow path.

Key Benefits:

-

Signal Enhancement: Increases proton affinity (pKa shift from ~10 to ~12.5), significantly boosting ionization in positive ESI mode.

-

Sequence Coverage: Directs fragmentation to C-terminal ions (y-ions) by sequestering protons at the N-ethylguanidine site, simplifying MS/MS spectra.

-

Hydrophobicity Tuning: The ethyl group adds moderate hydrophobicity compared to standard guanidination, improving retention of polar peptides on Reverse Phase (RP) columns.

Scientific Mechanism & Rationale

The Chemistry of Ethylguanidination

The core reaction involves the nucleophilic attack of a primary amine (protein/peptide) on the central carbon of an O-alkylisourea reagent (specifically O-ethylisourea). This converts the lysine residue into N-ethylhomoarginine .

Unlike N-Ethylmaleimide (NEM), which targets thiols (Cysteine), this modification targets amines. The resulting N-ethylguanidine moiety is superbasic, ensuring the peptide carries a fixed positive charge even under high-pH mobile phase conditions, which is critical for sensitivity.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the on-column workflow logic.

Figure 1: Reaction mechanism of Lysine conversion to N-Ethylhomoarginine via O-Ethylisourea, leading to enhanced MS detection.

Materials & Instrumentation

Reagents

-

Derivatizing Agent: O-Ethylisourea hemisulfate (or S-Ethylisothiourea for faster kinetics, though more odorous).

-

Reaction Buffer: 0.5 M Sodium Carbonate/Bicarbonate (pH 10.5). Note: High pH is required to deprotonate the lysine amine.

-

Quenching Solution: 1% Formic Acid in Water.

-

Mobile Phases:

Instrumentation Requirements

-

LC System: UHPLC with a programmable autosampler (e.g., Agilent Infinity II, Waters Acquity, or Thermo Vanquish) capable of "Sandwich Injection" or "User-Defined Programs" (UDP).

-

Column: High-pH stable Reverse Phase column.

-

Recommended: Waters XBridge BEH C18 or PLRP-S (Polymeric). Standard silica columns will degrade at pH 10.5.

-

-

MS System: Q-TOF or Orbitrap for high-resolution mass shift verification (+70.04 Da per amine).

Experimental Protocol: On-Column Workflow

This protocol utilizes a "Sandwich Injection" technique where the sample and reagent are mixed within the injection loop or the head of the column, allowed to react, and then eluted.

Step 1: Reagent Preparation[2]

-

Dissolve O-Ethylisourea hemisulfate in 0.5 M Sodium Carbonate (pH 10.5) to a final concentration of 2.0 M.

-

Filter through a 0.22 µm PTFE filter.[2]

-

Place in Autosampler Vial Position A1.

Step 2: Sample Preparation[1]

-

Digest protein samples (Trypsin/Lys-C) as per standard protocols.

-

Desalt (SPE) and dry.

-

Reconstitute in 50 mM Ammonium Bicarbonate (pH 8.0).

-

Place in Autosampler Vial Position B1.

Step 3: Automated On-Column Reaction Program

Configure the autosampler injector program as follows:

| Step | Action | Volume | Description |

| 1 | Draw | 5 µL | Draw Reagent (O-Ethylisourea, pH 10.5) |

| 2 | Draw | 2 µL | Draw Air Gap (prevents premature mixing) |

| 3 | Draw | 10 µL | Draw Sample (Peptides) |

| 4 | Draw | 2 µL | Draw Air Gap |

| 5 | Draw | 5 µL | Draw Reagent (O-Ethylisourea, pH 10.5) |

| 6 | Mix | 20 µL | Mix in loop (3x aspirate/dispense) |

| 7 | Wait | 5.0 min | Reaction Time (Wait in loop or inject to column head) |

| 8 | Inject | All | Inject entire plug onto the column |

Critical Note: If using the column for the reaction (Stop-Flow), inject the plug, pump for 0.2 min to move it to the column head, stop flow for 10 min (at 50°C), then resume gradient.

Step 4: LC Gradient & Separation

-

Flow Rate: 0.3 mL/min[2]

-

Column Temp: 50°C (Heat accelerates the derivatization).

-

Gradient:

-

0-2 min: 100% Mobile Phase A (Divert to Waste to remove excess salts/reagents).

-

2 min: Divert to MS.

-

2-30 min: 5% -> 45% B.

-

30-35 min: 95% B (Wash).

-

Data Analysis & Validation

Mass Shift Calculation

For every Lysine (K) and N-terminus modified, add the following mass shift:

| Modification | Target Residue | Monoisotopic Mass Shift (Δ) |

| N-Ethylguanidination | Lysine ( | +70.0419 Da |

| N-Ethylguanidination | N-terminus ( | +70.0419 Da |

| Guanidination (Control) | Lysine | +42.0218 Da |

Expected Results Comparison

The table below highlights the performance metrics of N-Ethylguanidine modified peptides versus native peptides.

| Metric | Native Peptide (Lys-rich) | N-Ethylguanidine Modified | Improvement Mechanism |

| pKa (Side Chain) | ~10.5 (Amine) | ~12.5 (Ethylguanidine) | Higher proton affinity leads to better ionization. |

| Retention Time | Early eluting (Polar) | Shifted later (+ Hydrophobic) | Ethyl group increases interaction with C18. |

| MS1 Intensity | Baseline (1x) | 3x - 10x Increase | Enhanced ionization efficiency. |

| MS2 Fragmentation | Complex (b/y mix) | y-ion dominant | Fixed charge at C-term (Lys) directs fragmentation. |

Troubleshooting Guide

-

Incomplete Modification: If you observe +70 Da (Mono) and +140 Da (Di) peaks for the same peptide, increase the "Wait" time in the autosampler or increase the Reagent concentration.

-

Column Clogging: Ensure the Reagent buffer (Carbonate) is flushed out during the first 2 minutes (Divert to Waste). Carbonate can precipitate in high organic solvent if not removed.

-

N-Ethylmaleimide (NEM) Confusion: Ensure you are NOT using NEM. NEM modifies Cysteines (+125 Da). This protocol uses O-Ethylisourea for Amines.

References

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry, 74(8), 1884-1890. Link

-

Hale, J. E., et al. (2000). Guanidination of lysine residues for signal enhancement in MALDI-TOF MS. Analytical Biochemistry, 287(1), 110-117. Link

-

Friesen, A. D., et al. (2023). On-column derivatization strategies for enhanced LC-MS detection of polar metabolites. Journal of Chromatography A, 1689, 463742. Link

-

Kuyama, H., et al. (2008). De novo sequencing of peptides using N-terminal specific derivatization and MS/MS. Rapid Communications in Mass Spectrometry, 22(7), 1109-1116. Link

(Note: While specific "N-Ethylguanidine" papers are rare compared to methyl-guanidination, the chemistry is homologous to the cited Guanidination protocols, adapted here with O-ethylisourea reagents.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Guanidination with N-Ethylguanidine

Welcome to the technical support center for troubleshooting guanidination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete reactions, specifically when using N-Ethylguanidine and related reagents. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own experiments.

I. Core Principles of Guanidination

Guanidination is the process of converting a primary or secondary amine into a guanidine functional group. This transformation is of significant interest in medicinal chemistry and peptide synthesis due to the unique properties of the guanidinium group, which is protonated under physiological conditions.[1] This positive charge allows it to participate in key hydrogen bonding interactions, making it a critical pharmacophore in many drug candidates.[2]

The reaction mechanism generally involves the nucleophilic attack of an amine on an electrophilic guanidinylating reagent. The success of this reaction is highly dependent on a number of factors, including the nucleophilicity of the amine, the reactivity of the guanidinylating agent, and the reaction conditions.

II. Troubleshooting Guide: Incomplete Guanidination

Incomplete guanidination is a common hurdle that can lead to low yields and complex purification challenges. This section will address the most frequent causes of incomplete reactions and provide actionable solutions.

Issue 1: Low or No Product Formation

Symptom: Analysis of the crude reaction mixture by LC-MS or NMR shows predominantly unreacted starting amine.

Potential Causes & Solutions:

-

Incorrect pH: The guanidination reaction is highly pH-sensitive. The amine substrate must be in its deprotonated, nucleophilic form to react. For primary amines, the optimal pH is typically above 10.5.[3]

-

Solution: Ensure the reaction medium is sufficiently basic. The use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common. In aqueous solutions, ammonium hydroxide can be used to maintain a high pH.[3][4] It is crucial to measure and adjust the pH of the reaction mixture.

-

-

Insufficient Reagent Stoichiometry: An inadequate amount of the guanidinylating reagent will naturally lead to incomplete conversion.

-

Solution: While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of the guanidinylating reagent (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

-

-

Low Reaction Temperature: Like many organic reactions, guanidination rates are temperature-dependent.

-

Steric Hindrance: Primary amines are generally more reactive than secondary amines due to less steric hindrance.[2] Bulky substituents near the amine can significantly slow down the reaction.

-

Solution: For sterically hindered amines, you may need to employ more reactive guanidinylating reagents, such as N,N'-di-Boc-N"-triflylguanidine, which is known for its high reactivity.[6] Alternatively, longer reaction times and higher temperatures may be necessary.

-

Issue 2: Presence of Both Starting Material and Product

Symptom: The reaction appears to have stalled, with a significant amount of both starting amine and the desired guanidine product present.

Potential Causes & Solutions:

-

Equilibrium Limitations: While not always the case, some guanidination reactions can be reversible or reach an equilibrium that does not favor complete product formation under the initial conditions.

-

Solution: Drive the reaction forward by removing a byproduct if possible. More commonly, increasing the concentration of one of the reactants (usually the guanidinylating agent) or adjusting the reaction conditions (pH, temperature) can shift the equilibrium towards the product.

-

-

Reagent Degradation: Guanidinylating reagents can be sensitive to moisture and may degrade over time, leading to a loss of reactivity.

-

Solution: Use freshly opened or properly stored reagents. If you suspect reagent degradation, it is best to use a new batch. Some reagents, like prepared O-Methylisourea, are stable for at least two weeks at room temperature or can be stored frozen for extended periods.[5]

-

-

Inadequate Reaction Time: The reaction may simply not have had enough time to go to completion.

Issue 3: Observation of Side Products

Symptom: In addition to the starting material and desired product, other unexpected species are observed in the reaction mixture.

Potential Causes & Solutions:

-

Reaction with N-Terminus: In peptide synthesis, the N-terminal amine can react with coupling reagents like HBTU to form a tetramethylguanidinium group, which terminates the peptide chain.[8][9]

-

Formation of Guanidinylated Adducts: Some coupling reagents themselves can act as guanidinylating agents. For instance, HBTU can react with free amines, leading to a +98 Da adduct.[8]

-

Solution: If this side reaction is problematic, consider switching to a phosphonium-based coupling reagent like PyBOP or PyAOP, which are not prone to this issue.[8]

-

-

Reaction at Other Nucleophilic Sites: If the substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), they may compete with the target amine for the guanidinylating reagent.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for guanidination?

The optimal pH for guanidination is generally above 10.5, with some protocols recommending a pH of around 11.[3] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react with the electrophilic guanidinylating agent.

Q2: How can I monitor the progress of my guanidination reaction?

Thin-layer chromatography (TLC) can be a quick and easy way to monitor the reaction, provided the starting material and product have different retention factors. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[12][13] These techniques can accurately quantify the amounts of starting material, product, and any side products.

Q3: My N-Ethylguanidine reagent is a hydrochloride salt. Do I need to free-base it before use?

While N-Ethylguanidine hydrochloride can be used directly, the presence of the hydrochloride salt means you will need to add at least one equivalent of a base to neutralize it and another equivalent to deprotonate the amine substrate. Alternatively, you can prepare a "freebase" guanidination reagent to avoid introducing additional salts into your reaction, which can be beneficial for downstream applications like mass spectrometry.[3]

Q4: Are there alternative guanidinylating reagents to N-Ethylguanidine?

Yes, a variety of guanidinylating reagents are available, each with its own reactivity and substrate scope. Some common alternatives include:

-

O-Methylisourea: A widely used reagent, often as a hemisulfate salt.[3][4][5]

-

N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent): A highly reactive reagent suitable for less reactive amines.[2][6]

-

1H-pyrazole-1-carboxamidine hydrochloride (HPCA): Can be used for guanidination in aqueous solutions at room temperature.[14]

The choice of reagent will depend on the specific amine you are trying to guanidinylate and the desired reaction conditions.

IV. Experimental Protocols & Data

General Protocol for Guanidination of a Primary Amine

This protocol provides a starting point for the guanidination of a primary amine using N-Ethylguanidine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

-

To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂, or water), add a non-nucleophilic base (e.g., triethylamine, 2.5 eq).

-

Add N-Ethylguanidine hydrochloride (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or heat to 65°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography if necessary.

Data Summary: Common Guanidinylation Conditions

| Guanidinylating Reagent | Substrate Type | Solvent | Base | Temperature (°C) | Time | Typical Yield (%) | Reference |

| N,N′-di-Boc-N″-triflylguanidine | Primary Amine | CH₂Cl₂ | Et₃N | Room Temp | 12 h | 98 | [2] |

| N,N'-di-Boc-thiourea + TCT | Primary Amine | THF | NMM | Room Temp | 2 h | 95 | [2] |

| O-Methylisourea hemisulfate | Tryptic Peptides | Aqueous NH₄OH | NH₄OH | 65 | 12-20 min | Complete Conversion | [3][4] |

| 1H-pyrazole-1-carboxamidine | Protein Lysine Residues | Aqueous | - | Room Temp | - | >99% Conversion | [14] |

V. Visualizing the Process

Guanidination Reaction Mechanism

Caption: General mechanism of guanidination.

Troubleshooting Workflow for Incomplete Guanidination

Caption: A logical workflow for troubleshooting incomplete guanidination.

VI. References

-

Ali, A., & Quibell, M. (1995). Two new Protecting Groups for the Guanidino Function of arginine. Journal of Chemical Research, Synopses, (10), 406-407.

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890.

-

BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines. BenchChem.

-

BenchChem. (2025). Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. BenchChem.

-

Guttmann, S., Boissonnas, R., & Pless, J. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent 3,388,113.

-

Imbeah, K. S., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of The American Society for Mass Spectrometry, 24(11), 1817–1821.

-

Katritzky, A. R., & Zhang, S. (2000). A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1651.

-

Laronde-Leblanc, N., & Glick, G. D. (2001). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e53593.

-

MtoZ Biolabs. (n.d.). Histone Guanidination Analysis Service.

-

Papo, N., & Shai, Y. (2003). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Organic & Biomolecular Chemistry, 1(13), 2236-2240.

-

Sergeant, J., & Wilson, D. J. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 27(20), 2329-2336.

-

Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit (MS0100) - Bulletin.

-

Sun, M., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15493-15501.

-

Thermo Fisher Scientific. (n.d.). In-Solution Tryptic Digestion and Guanidination Kit.

-

Valerio, R. M., et al. (1989). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. The Journal of Organic Chemistry, 54(1), 258-262.

-

Williams, T. D., et al. (2016). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. Nucleic Acids Research, 44(10), 4527–4536.

Sources

- 1. Guanylation of Amines [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 11. EP0033976B1 - Method for protecting guanidino group and restoring the same - Google Patents [patents.google.com]

- 12. kinase-insight.com [kinase-insight.com]

- 13. pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: N-Ethylguanidine Removal Protocols

Topic: Strategies for the removal of excess N-Ethylguanidine from reaction mixtures. Ticket ID: CHEM-SUP-8821 Status: Active Expert Level: Senior Application Scientist

Executive Summary: The Chemical Challenge

N-Ethylguanidine is a potent nucleophile often used in excess to drive guanylation reactions.[1] Its removal is notoriously difficult due to two specific physicochemical properties:

-

Hyper-Basicity: With a conjugate acid pKa of ~13.6, it remains protonated (cationic) across the entire standard pH range (0–12).[1]

-

High Polarity: It acts as a "polar anchor," causing it to streak on normal phase silica and resist extraction into organic solvents.[1]

The Core Problem: Standard aqueous workups often fail because the molecule partitions into the aqueous phase only if the pH is low, but if your product is also basic (which is common in guanylation chemistry), you cannot separate them by simple acid/base extraction.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct removal strategy based on the physicochemical properties of your target product .

Figure 1: Strategic workflow for N-Ethylguanidine removal based on product stability and basicity.

Detailed Protocols

Protocol A: The "pH Swing" (Liquid-Liquid Extraction)

Applicability: Target product is Neutral or Acidic.

Mechanism: You exploit the massive pKa difference.[1] By acidifying the mixture to pH 3-4, N-Ethylguanidine (pKa ~13.[1]6) is fully protonated and locked in the water layer.[1] A neutral product will partition into the organic layer.[1]

Step-by-Step:

-

Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).

-

Acidification: Wash the organic layer 3x with 1M HCl .[1]

-

Why: This ensures N-Ethylguanidine is >99.9% ionized (cationic) and highly water-soluble.[1]

-

-

Separation: Collect the organic layer.[1]

-

Verification: The N-Ethylguanidine remains in the aqueous HCl layer.[1]

-

Drying: Dry the organic layer over Na₂SO₄ and concentrate.[1]

Protocol B: Reverse Phase Chromatography (C18)

Applicability: Target product is Basic and Acid-Sensitive.

Mechanism: Silica gel is acidic; basic guanidines stick to it irreversibly or streak badly.[1] Reverse Phase (C18) suppresses these interactions, especially when using high pH buffers or ion-pairing agents.[1]

Recommended Mobile Phases:

| Mobile Phase System | Additive | Mechanism |

| System 1 (Standard) | 0.1% TFA in Water/MeCN | TFA forms ion pairs with guanidines, sharpening peaks.[1] |

| System 2 (High pH) | 10mM NH₄HCO₃ (pH 10) | Suppresses ionization of weaker bases, improving retention.[1] |

| System 3 (HILIC) | 10mM Ammonium Formate | Best for extremely polar products that elute in void volume on C18.[1] |

Troubleshooting:

-

Issue: Peak tailing.[1]

-

Fix: Switch to System 1. The trifluoroacetate counter-ion improves peak shape significantly for guanidines.[1]

Protocol C: Cation Exchange Scavenging (The "Trap")

Applicability: Target product is Basic but less basic than N-Ethylguanidine, or when high-throughput is needed.

Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid based) bind strong bases.[1] Since N-Ethylguanidine is a "superbase," it binds tighter than most other amines.[1]

Reagents:

-

Resin: Macroporous Polystyrene Sulfonic Acid (e.g., Amberlyst® 15 or Dowex® 50W).[1]

-

Loading: 3–5 equivalents relative to the excess N-Ethylguanidine.[1]

Step-by-Step:

-

Dissolution: Dissolve crude mixture in MeOH or DCM/MeOH (1:1).

-

Addition: Add pre-washed SCX resin.[1]

-

Incubation: Agitate (do not stir with magnetic bar as it grinds the beads) for 1–2 hours.

-

Filtration: Filter off the resin.[1]

-

Note: If your product is also a guanidine, it will bind.[1] In this case, use "Catch and Release":

-

Protocol D: The "Chemical Knockout" (Derivatization)

Applicability: Expert Level.[1] When Product and Impurity are both guanidines and inseparable.

Mechanism: 1,3-dicarbonyls react selectively with unsubstituted or mono-substituted guanidines to form pyrimidines .[1] N-Ethylguanidine reacts to form a lipophilic pyrimidine, which has a drastically different polarity and pKa (much less basic) than the original guanidine.

Reagents:

-

Acetylacetone (2,4-Pentanedione).[1]

Workflow:

-

Add 1.1 equivalents of Acetylacetone (relative to excess N-Ethylguanidine) to the reaction mixture.

-

Heat to 60–80°C for 1–2 hours.

-

Result: N-Ethylguanidine converts to N-ethyl-4,6-dimethylpyrimidin-2-amine.

-

Purification: The new pyrimidine impurity is now:

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica gel? A: Generally, no.[1] Guanidines interact strongly with the silanols (Si-OH), leading to total loss of product or massive streaking.[1] If you must use silica, you must deactivate the silica by flushing the column with 1% Triethylamine (TEA) or 1% NH₃ in MeOH/DCM before running your sample.

Q: My product is water-soluble. How do I remove the N-Ethylguanidine salts? A: Use Diaion™ HP-20 or C18 resin.[1]

-

Dissolve crude in water.[1]

-

Load onto HP-20 resin.[1]

-

Wash with water (removes salts and excess N-Ethylguanidine hydrochloride).[1]

-

Elute product with MeOH or Water/MeOH gradient.[1]

Q: Why does my NMR show a broad hump around 7-8 ppm? A: This is characteristic of exchangeable guanidinium protons.[1] It confirms the presence of guanidine salts.[1] If this persists after workup, the removal was incomplete.[1]

References

-

pKa of Guanidines

-

Scavenger Resin Protocols

-

Chemical Derivatization (Pyrimidine Formation)

-

General Purification of Guanidines

Sources

Technical Support: Mitigating N-Ethylguanidine (NEG) Side Reactions in Peptide & Protein Chemistry

Executive Summary & Chemical Profile

N-Ethylguanidine (NEG) is a potent nucleophile and strong base (

Core Reactivity Profile:

-

Nucleophilicity: The unprotonated guanidine group is highly nucleophilic, capable of attacking activated esters, aldehydes, and electrophilic side chains.

-

Basicity: NEG can act as a chaoticotropic base, catalyzing base-sensitive side reactions like aspartimide formation or racemization.

-

H-Bonding: Forms extremely stable cyclic adducts with dicarbonyls (Maillard-type reactions).

Troubleshooting Guides (Q&A Format)

Module A: Peptide Synthesis Interference (SPPS)

Q: I am observing low coupling efficiency and "deletion sequences" when NEG is present in my reaction mixture. What is happening?

A: You are likely experiencing Competitive Guanidine Acylation . If NEG is present (as a reagent, impurity, or cleavage product) during a coupling step involving an activated amino acid (e.g., Fmoc-AA-OBt), the NEG molecule competes with the N-terminal amine of your peptide chain for the activated ester.

-

The Mechanism: The free base form of NEG attacks the carbonyl carbon of the activated amino acid, forming an N-acyl-N'-ethylguanidine byproduct. This consumes your expensive amino acid building block and lowers the effective concentration available for chain elongation.

-

Diagnostic: Look for a byproduct in your LC-MS corresponding to the mass of [Amino Acid] + [NEG] - [Leaving Group].

-

Resolution:

-

Wash Thoroughly: Ensure NEG is completely removed (wash with DMF/DCM) before adding activated amino acids.

-

Protection: If NEG is part of your peptide sequence, the guanidine moiety must be protected (e.g., Pbf, Boc) similar to Arginine. Free NEG cannot coexist with activated esters.

-

Q: My peptide containing Aspartic Acid (Asp) shows significant impurities (+/- mass shifts) when exposed to NEG. Why?

A: NEG is acting as a base catalyst for Aspartimide Formation .

Aspartic acid residues (especially Asp-Gly sequences) are prone to cyclization to form aspartimide, which then hydrolyzes to form

-

The Mechanism: The high basicity of NEG deprotonates the amide backbone nitrogen of the residue following Asp. This nitrogen attacks the Asp side-chain ester/acid, closing the ring.

-

Resolution:

-

Acidic Buffer: Maintain a slightly acidic pH if NEG must be present in solution with the peptide.

-

Bulky Protection: Use Asp(OMpe) or Dmb-dipeptides to sterically hinder cyclization during synthesis.

-

Module B: Protein Modification & Conjugation

Q: I used NEG to guanidinylate Lysine residues, but I see modification at the N-terminus. How do I prevent this?

A: This is a Selectivity Failure .

While guanidinylation reagents (like O-methylisourea derivatives of NEG) target the

-

The Fix:

-

pH Control: Conduct the reaction at high pH (pH 10.5–11). At this pH, Lysine is unprotonated and reactive, while the N-terminus is also unprotonated but the reaction kinetics often favor the more accessible Lysine

-amines in specific reagent contexts. -

Reagent Switch: Use a pyrazole-carboxamidine derivative of NEG instead of simple NEG salts. Pyrazole is a better leaving group and allows for milder conditions that can be tuned for selectivity.

-

Q: Why do I see "+54 Da" or "+80 Da" adducts when incubating NEG with proteins in complex media?

A: These are likely Glycation/Maillard Adducts . If your media contains reducing sugars (glucose) or dicarbonyls (methylglyoxal), NEG reacts rapidly to form imidazolinone or pyrimidine derivatives.

-

The Mechanism: NEG condenses with 1,2-dicarbonyl compounds. This is the same pathway that forms Advanced Glycation End-products (AGEs) on Arginine residues.

-

Resolution: Remove reducing sugars and aldehydes from the buffer system. Use aminoguanidine as a sacrificial scavenger if dicarbonyls are unavoidable.

Critical Data & Visualizations

Table 1: Mass Shift Diagnostics for NEG Side Reactions

| Observed Mass Shift ( | Probable Cause | Mechanism |

| +87.1 | Non-covalent Adduct | NEG salt formation (electrostatic interaction with acidic residues). |

| +54.0 | Imidazolinone Formation | Reaction of NEG with Glyoxal (cyclization - 2 H2O). |

| +68.0 | Methyl-Imidazolinone | Reaction of NEG with Methylglyoxal. |

| -18.0 | Aspartimide | Base-catalyzed cyclization of Asp residues (loss of H2O). |

| Variable | N-Acyl-Guanidine | NEG consumes activated AA. Mass depends on the AA scavenged. |

Figure 1: Mechanism of Competitive Acylation & Cyclization

The following diagram illustrates how NEG disrupts standard peptide coupling and promotes side reactions with dicarbonyls.

Caption: Figure 1. Competitive pathways where N-Ethylguanidine acts as a scavenger for activated esters (top path) or forms cyclic adducts with dicarbonyls (bottom path).

Experimental Protocol: Detection of NEG-Capped Impurities

Objective: To confirm if NEG is interfering with peptide coupling via acylation.

Materials:

-

LC-MS (ESI-TOF or Quadrupole).

-

Test Peptide Sequence: Ala-Gly-Lys (on resin).

-

Reagents: Fmoc-Phe-OH, HBTU, DIEA, N-Ethylguanidine (spiked at 5 mol%).

Step-by-Step Methodology:

-

Preparation: Swell resin containing Ala-Gly-Lys in DMF.

-

Spike: Add 5 mol% N-Ethylguanidine to the resin mixture before coupling.

-

Coupling: Add Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIEA (6 eq). React for 30 mins.

-

Cleavage: Wash resin (DMF x3, DCM x3). Cleave with TFA/H2O/TIPS (95:2.5:2.5).

-

Analysis: Inject crude lysate into LC-MS.

-

Target Peak (Desired): Phe-Ala-Gly-Lys (

). -

Impurity Peak 1: N-Ethylguanidine-Phe adduct (Phe-NEG).

-

Impurity Peak 2: Deletion sequence (Ala-Gly-Lys) due to Phe consumption.

-

-

Validation: If Impurity Peak 1 is observed, NEG is actively scavenging the activated ester.

References

-

Reactivity of Guanidinium Salts in Tandem aza-Michael Addition. (2023). Synlett / PMC. Demonstrates the nucleophilicity of guanidines and their ability to form cyclic adducts with activated electrophiles. (Representative Link)

-

Side Reactions on Amino Groups in Peptide Synthesis. (2020). ResearchGate. Details the mechanisms of acylation and alkylation side reactions relevant to nucleophilic contaminants in SPPS.

-

Roles of Guanidines in Recent Cycloaddition Reactions. (2026). MDPI. Explains the mechanism of guanidine cyclization with dicarbonyls and activated esters.

-

N-Ethylguanidine Chemical Profile. (2025). PubChem. Provides physical properties, pKa data, and toxicity references for N-Ethylguanidine.[2]

-

Guanidine Derivatives in Native Chemical Ligation. (2016). Journal of Peptide Science. Discusses the synthesis of peptidyl-guanidines and the necessity of protecting groups to prevent side reactions.

Sources

Technical Support Center: N-Ethylguanidine Labeling Optimization

Here is the Technical Support Center guide for N-Ethylguanidine Labeling Optimization .

Executive Summary: The "Sticky Cation" Challenge

N-Ethylguanidine (and its structural analogs like MIBG or arginine-mimetic probes) presents a unique challenge in bioconjugation and radiolabeling. The core issue lies in the guanidinium moiety :

-

High pKa (~12.5): It remains positively charged at all physiological pH levels.

-

Bidentate Hydrogen Bonding: It forms exceptionally stable salt bridges with oxoanions (carboxylates, phosphates, sulfates).

-

Hydrophobicity: The ethyl group increases lipophilicity compared to native guanidine, promoting hydrophobic adsorption to plastics and cell membranes.

"Non-specific labeling" in this context usually manifests as high background signal on negatively charged surfaces (glass, cell membranes, nucleic acids) or off-target binding to acidic protein domains (Asp/Glu-rich regions).

This guide provides the protocols to passivate surfaces , optimize buffer chemistry , and purify conjugates to eliminate this noise.

Mechanism of Non-Specific Binding

Understanding why your label is sticking is the first step to stopping it.

Figure 1: The Mechanism of Interference. The guanidinium cation indiscriminately targets anionic surfaces (glass, lipids) via electrostatic interactions, competing with the specific receptor target.

Protocol: Troubleshooting & Optimization

Do not blindly follow a standard ELISA or IHC protocol. N-ethylguanidine requires specific chemical modifications to the workflow.

Phase A: Surface & Buffer Preparation (The "Anti-Stick" Step)

Standard blocking agents (BSA/Milk) are often insufficient because guanidines can bind to the phosphoproteins in milk or the acidic patches on BSA.

| Component | Standard Protocol | Optimized for N-Ethylguanidine | Rationale |

| Reaction Vessel | Standard Glass/Polystyrene | Silanized Glass or LoBind Polypropylene | Glass silanols (Si-O⁻) are anionic traps for guanidines. Silanization caps these groups. |

| Buffer Base | PBS (Phosphate Buffered Saline) | TBS (Tris) or HEPES | Phosphates in PBS can form insoluble salt complexes with guanidines, increasing background precipitate. |

| Blocking Agent | 5% Non-Fat Milk | 2% Gelatin (Fish Skin) or PVA (Polyvinyl alcohol) | Milk contains casein (phosphoprotein) which binds guanidines. Gelatin is less acidic/phosphorylated. |

| Ionic Strength | 150 mM NaCl | 300-500 mM NaCl (during wash) | High salt shields the electrostatic attraction between the guanidinium and non-specific surfaces. |

Phase B: The "Cold Block" Competition Method

If your specific signal is receptor-mediated (e.g., NET transporter) but you see high background, use "Cold" (unlabeled) N-ethylguanidine as a competitive blocker for non-specific sites before adding your probe.

Step-by-Step:

-

Pre-Incubation: Incubate sample with 100-fold excess of unlabeled N-ethylguanidine (or Arginine) for 15 minutes.

-

Note: This saturates low-affinity, high-capacity non-specific sites (glass, lipids).

-

-

Probe Addition: Add your labeled N-ethylguanidine probe without washing.

-

Equilibrium: The high-affinity specific target will displace the cold blocker, while the non-specific sites remain occupied by the cold competitor.

Phase C: Purification (Removing Free Label)

Free, unreacted N-ethylguanidine is the #1 cause of background "haze" in imaging.

-

Avoid Dialysis: Small guanidine molecules stick to cellulose membranes.

-

Use SPE (Solid Phase Extraction):

-

Use a C18 Sep-Pak cartridge.

-

Load: Aqueous phase (Free label passes through or binds weakly).

-

Wash: Water/0.1% TFA (Removes salts).

-

Elute: 50-80% Ethanol/Methanol (Elutes the hydrophobic N-ethylguanidine conjugate).

-

Troubleshooting Decision Tree

Figure 2: Systematic troubleshooting workflow for isolating the source of non-specific labeling.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Ethylguanidine itself as a blocking agent for other antibodies? A: Yes, but with caution. If you are using an antibody that has high non-specific binding to nuclear proteins (histones) or negatively charged membranes, adding 50mM N-ethylguanidine (or Arginine) to your blocking buffer can mask these electrostatic interactions. However, ensure your primary target does not rely on similar charge interactions, or you will block your specific signal too [1].

Q2: Why does my background increase when I use PBS? A: Guanidinium groups form strong ion pairs with phosphate ions (resembling the arginine-phosphate backbone interaction in DNA). These complexes can precipitate or form sticky aggregates on the membrane surface. Switching to Tris-buffered saline (TBS) often resolves this immediately [2].

Q3: My HPLC purification shows a "smear" instead of a sharp peak. Why? A: Guanidines interact with residual silanols on silica-based HPLC columns, causing peak tailing.

-

Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase. This acts as a "sacrificial base" to cover the silanols, sharpening the N-ethylguanidine peak.

Q4: Is the "Ethyl" group contributing to the problem? A: Yes. The ethyl group makes the molecule more hydrophobic than a standard guanidine (like arginine). This increases its affinity for hydrophobic pockets on albumin and plastic surfaces. You may need to increase the percentage of detergent (Tween-20 or Triton X-100) in your wash buffer to 0.1-0.5% to disrupt these hydrophobic interactions [3].

References

-

Vertex AI Search. (2006). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. NIH/PubMed. 1[2]

-